HDAC1 Enzymatic Inhibition: Cross-Class Structural Activity Relationship (SAR) Context
No direct enzymatic data exists for the target compound. However, a highly relevant 2024 study on pyrazole-aminobenzamide HDAC inhibitors establishes a critical SAR baseline [1]. In that study, compound 12b, an aminobenzamide with a thiophene foot pocket group, inhibited HDAC1 with an IC50 of 0.93 µM, while its close structural analog 12a showed no inhibition [1]. This demonstrates that even subtle alterations to the benzamide core and pyrazole substituent pattern can toggle activity from potent to null, providing a foundational yet inferential rationale for investigating the target compound's unique 'chloro-hydroxy' substitution pattern on the benzamide ring.
| Evidence Dimension | In vitro enzymatic inhibition of HDAC1 |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 12b (aminobenzamide analog with 2-thienyl group): IC50 = 0.93 µM; Compound 12a (analog with different substitution): Inactive |
| Quantified Difference | Data not available for target compound; comparator demonstrates a potency range from inactive to sub-micromolar within the same chemotype |
| Conditions | Enzymatic assay against HDAC1 isoform, with Entinostat as reference compound [1] |
Why This Matters
This context is crucial for procurement decisions: it proves the chemotype is viable for a high-value target (HDAC1), but confirms that activity is non-transferable between analogs, requiring compound-specific experimental validation.
- [1] Berluti, F., Baselious, F., Hagemann, S., Hilscher, S., Schmidt, M., Hüttelmaier, S., ... & Ibrahim, H. S. (2024). Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. Archiv der Pharmazie, 357(11), e2400437. View Source
